molecular formula C20H19F3N4O3 B12186969 N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-2-carboxamide

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-2-carboxamide

Cat. No.: B12186969
M. Wt: 420.4 g/mol
InChI Key: DFHOFKSPJRUHDK-UHFFFAOYSA-N
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Description

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Coupling with Pyridine Carboxamide: The final step involves coupling the pyrrolidine derivative with pyridine-2-carboxamide using coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of trifluoromethylated pyrrolidines with biological targets.

    Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the pyrrolidine ring contributes to its overall stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}benzamide
  • N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}thiophene-2-carboxamide

Uniqueness

The uniqueness of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-2-carboxamide lies in its combination of a trifluoromethyl group with a pyrrolidine ring and a pyridine carboxamide moiety. This specific arrangement of functional groups imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19F3N4O3

Molecular Weight

420.4 g/mol

IUPAC Name

N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C20H19F3N4O3/c21-20(22,23)14-4-3-5-15(11-14)27-12-13(10-17(27)28)18(29)25-8-9-26-19(30)16-6-1-2-7-24-16/h1-7,11,13H,8-10,12H2,(H,25,29)(H,26,30)

InChI Key

DFHOFKSPJRUHDK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=CC=CC=N3

Origin of Product

United States

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